molecular formula C22H21BrF2N4OS B2432097 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide CAS No. 1189646-79-4

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2432097
CAS No.: 1189646-79-4
M. Wt: 507.4
InChI Key: LPDHVCZDQLJGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a sophisticated synthetic compound designed for advanced chemical biology and drug discovery research. Its structure, featuring a 1,4,8-triazaspiro[4.5]decane core, is characteristic of scaffolds known to interact with ATP-binding sites of various protein kinases. The molecule is engineered with key pharmacophores: a 4-bromophenyl group for hydrophobic pocket engagement and a 2,5-difluorophenylacetamide moiety, which can enhance binding affinity and metabolic stability. This specific architecture suggests its primary application is as a potential inhibitor for probing intracellular signaling pathways. Researchers can utilize this compound to investigate dysregulated kinase activity in cancer cell proliferation, inflammatory responses, and neurological disorders. Its mechanism of action is hypothesized to involve competitive binding at the kinase active site, thereby preventing phosphorylation of downstream protein substrates and modulating signal transduction cascades. The presence of the sulfanylacetamide linker provides a vector for further structural optimization, making it a valuable chemical tool for structure-activity relationship (SAR) studies and for developing more potent or selective therapeutic candidates. This product is intended for research use only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-18-12-16(24)6-7-17(18)25/h2-7,12H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDHVCZDQLJGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone or aldehyde.

    Introduction of the bromophenyl group: This step involves a bromination reaction using a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the thioacetamide moiety: This is done through a nucleophilic substitution reaction, where a thiol group reacts with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide
  • 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide distinguishes it from its analogs, potentially leading to different biological activities and interactions. The specific substitution pattern can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Biological Activity

The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiology. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22BrN4OSC_{22}H_{22}BrN_{4}OS, with a molecular weight of approximately 505.9 g/mol. The unique spirocyclic structure and the presence of brominated and difluorinated phenyl groups contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC22H22BrN4OS
Molecular Weight505.9 g/mol
IUPAC NameThis compound
CAS Number1189956-86-2

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The spirocyclic structure may facilitate unique interactions that modulate the activity of these targets, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties . For instance, research has shown that spirocyclic compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival. In a study evaluating various analogs of spirocyclic compounds, one derivative was found to be significantly more cytotoxic than others tested, suggesting that structural modifications can enhance biological activity .

Cardiovascular Effects

In cardiology research, compounds based on the triazaspirodecane scaffold have demonstrated mitochondrial permeability transition pore (mPTP) inhibitory activity , which is crucial in preventing myocardial cell death during reperfusion injury. The administration of these compounds resulted in decreased apoptotic rates and improved cardiac function in animal models of myocardial infarction . This suggests potential applications for the compound in treating cardiovascular diseases.

Case Studies

  • Anticancer Efficacy : A study involving a series of spirocyclic compounds found that modifications to the bromophenyl group significantly influenced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .
  • Cardiac Protection : In a model of myocardial infarction, a related compound demonstrated protective effects against reperfusion injury by preserving mitochondrial integrity and ATP levels during ischemic events . This indicates that similar mechanisms may be exploitable for the compound .

Q & A

Q. What are the recommended synthetic routes for this compound, and what analytical methods validate its purity?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling the spiro-triazaspiro core with the 4-bromophenyl and 2,5-difluorophenyl acetamide moieties via thioether linkages. Key steps include Buchwald-Hartwig amination for nitrogen incorporation and Suzuki-Miyaura coupling for aryl-bromine substitution. Purity validation requires HPLC (e.g., Chromolith columns for high-resolution separation ) and LC-MS to detect residual solvents or byproducts. Structural confirmation employs 1H^1H-/13C^{13}C-NMR and X-ray crystallography (as demonstrated in analogous spiro compounds ).

Q. How is the compound’s physicochemical stability assessed under experimental conditions?

  • Methodological Answer: Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and varying pH) followed by HPLC-UV/Vis quantification. For hygroscopic or thermally sensitive compounds, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Solubility profiles in polar/nonpolar solvents (e.g., DMSO, PBS) are critical for in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., enzyme vs. cell-based models) or compound purity. Systematic reconciliation involves:
  • Replicating assays under standardized protocols (e.g., ATPase inhibition assays for kinase targets).
  • Cross-validating results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Statistical meta-analysis to identify outliers or confounding variables (e.g., batch-to-batch variability) .

Q. How can computational modeling predict SAR (Structure-Activity Relationship) for derivatives of this compound?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) identifies key interactions between the spiro core and target proteins (e.g., kinase ATP-binding pockets). QSAR models incorporate electronic (Hammett σ constants) and steric parameters (molar refractivity) from analogs . Free energy perturbation (FEP) calculations refine predictions for substituent effects on binding affinity .

Q. What experimental designs optimize in vivo pharmacokinetic profiling while minimizing animal use?

  • Methodological Answer: Utilize microsampling techniques (e.g., dried blood spots) to reduce animal cohorts. Pharmacokinetic parameters (AUC, t1/2t_{1/2}) are modeled via compartmental analysis (e.g., Phoenix WinNonlin). Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers predict intestinal absorption in vitro, reducing reliance on in vivo studies .

Data Interpretation & Theoretical Frameworks

Q. How to align experimental findings with theoretical frameworks in spiro compound pharmacology?

  • Methodological Answer: Link results to established mechanisms, such as allosteric modulation or competitive inhibition. For example, if the compound inhibits a kinase, compare its binding mode to crystallographic data of similar inhibitors (e.g., imidazopyrimidine analogs ). Use cheminformatics tools (e.g., SwissTargetPrediction) to map off-target interactions and refine mechanistic hypotheses .

Q. What statistical approaches validate dose-response relationships in heterogeneous biological systems?

  • Methodological Answer: Nonlinear regression (e.g., Hill equation) models dose-response curves. For heterogeneous data (e.g., cell populations with variable receptor expression), bootstrap resampling quantifies confidence intervals. Bayesian hierarchical models account for inter-experiment variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.